molecular formula C4H5N3O2 B021429 5-hydroxy-1H-imidazole-4-carboxamide CAS No. 56973-26-3

5-hydroxy-1H-imidazole-4-carboxamide

Cat. No. B021429
Key on ui cas rn: 56973-26-3
M. Wt: 127.10 g/mol
InChI Key: UEWSIIBPZOBMBL-UHFFFAOYSA-N
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Patent
US08664405B2

Procedure details

Into a suspension of benzenesulfonic acid salt of 2-aminomalonamide [4] (1.20 g; 4.37 mmol) prepared above and benzenesulfonic acid monohydrate (81 mg; 0.46 mmol) in dry ethanol (100 ml) was added trimethyl orthoformate (1.9 ml; 17.4 mmol), and was refluxed for 2 hours under an argon atmosphere. The resulting white suspension was stirred overnight at room temperature and the precipitates were collected by filtration to give colorless benzenesulfonic acid salt of SM-108 (1.02 g; 3.58 mmol; yield 82%), which was identical with that obtained in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([OH:10])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:11][CH:12]([C:16]([NH2:18])=[O:17])[C:13]([NH2:15])=[O:14].O.[C:20]1(S(O)(=O)=O)C=CC=CC=1.C(OC)(OC)OC>C(O)C>[C:1]1([S:7]([OH:10])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:20]1[NH:11][C:12]([C:13]([NH2:15])=[O:14])=[C:16]([OH:17])[N:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Name
Quantity
1.2 g
Type
reactant
Smiles
NC(C(=O)N)C(=O)N
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
O.C1(=CC=CC=C1)S(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(OC)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting white suspension was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours under an argon atmosphere
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Name
Type
product
Smiles
C1=NC(=C(N1)C(=O)N)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.58 mmol
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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